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Compound of Interest
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Cat. No.: B6595419 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the

characterization of trilysine, a tripeptide composed of three L-lysine residues, using a suite of

spectroscopic techniques. Trilysine, with its multiple positive charges under physiological

conditions, is a subject of interest in biochemical research and drug delivery applications.[1]

Accurate characterization of its structure and purity is paramount for reliable downstream

applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for elucidating the primary structure

and conformation of trilysine in solution.[2] Both one-dimensional (1D) and two-dimensional

(2D) NMR experiments are employed for unambiguous resonance assignment.

Application Note:
NMR analysis of trilysine allows for the verification of its amino acid sequence and the

assessment of its purity. The chemical shifts of the protons (¹H) and carbons (¹³C) are sensitive

to the local chemical environment, providing a detailed fingerprint of the molecule. For

trilysine, distinct signals are expected for the α-protons and carbons of the three lysine

residues, as well as the side-chain methylene groups. The terminal and central lysine residues

will exhibit slightly different chemical shifts due to their unique positions in the peptide chain.
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Quantitative Data Summary: Predicted ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts for trilysine in D₂O. These values

are based on typical chemical shifts of L-lysine residues in peptides and may vary slightly

depending on the experimental conditions such as pH, temperature, and solvent.

Atom N-terminal Lysine Central Lysine C-terminal Lysine

¹H Chemical Shifts

(ppm)

α-H ~ 3.8 - 4.0 ~ 4.1 - 4.3 ~ 3.9 - 4.1

β-H₂ ~ 1.8 - 1.9 ~ 1.8 - 1.9 ~ 1.8 - 1.9

γ-H₂ ~ 1.4 - 1.5 ~ 1.4 - 1.5 ~ 1.4 - 1.5

δ-H₂ ~ 1.6 - 1.7 ~ 1.6 - 1.7 ~ 1.6 - 1.7

ε-H₂ ~ 3.0 - 3.1 ~ 3.0 - 3.1 ~ 3.0 - 3.1

¹³C Chemical Shifts

(ppm)

Cα ~ 55 - 57 ~ 54 - 56 ~ 56 - 58

Cβ ~ 30 - 32 ~ 30 - 32 ~ 30 - 32

Cγ ~ 22 - 24 ~ 22 - 24 ~ 22 - 24

Cδ ~ 26 - 28 ~ 26 - 28 ~ 26 - 28

Cε ~ 39 - 41 ~ 39 - 41 ~ 39 - 41

C=O ~ 174 - 176 ~ 173 - 175 ~ 175 - 177

Experimental Protocol:
1. Sample Preparation:

Dissolve 1-5 mg of trilysine in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

[3]
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For measurements in D₂O, perform lyophilization from D₂O two to three times to exchange

labile amide protons with deuterium.

Adjust the pH of the solution to the desired value (e.g., pH 4-7) using dilute DCl or NaOD.

2. 1D ¹H NMR Acquisition:

Acquire a 1D ¹H NMR spectrum to get an overview of all proton signals.

Use a standard single-pulse experiment. For samples in H₂O/D₂O, a presaturation sequence

should be used to suppress the water signal.[2]

3. 2D NMR Acquisition for Resonance Assignment:

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each lysine

residue.

TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system,

confirming the assignment of all protons belonging to a single lysine residue.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations

between protons and carbons (2-3 bonds), which is crucial for sequencing the peptide by

observing correlations between the α-proton of one residue and the carbonyl carbon of the

preceding residue.

4. Data Processing and Analysis:

Process the acquired data using appropriate software (e.g., TopSpin, Mnova).

Perform Fourier transformation, phase correction, and baseline correction.

Integrate the signals in the 1D ¹H spectrum to determine the relative number of protons.

Analyze the cross-peaks in the 2D spectra to assign all ¹H and ¹³C resonances to their

respective atoms in the trilysine sequence.
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Sample Preparation NMR Data Acquisition Data Analysis
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NMR Experimental Workflow for Trilysine Characterization.

Mass Spectrometry (MS)
Mass spectrometry is an essential technique for the accurate determination of the molecular

weight of trilysine and for confirming its amino acid sequence through fragmentation analysis.

Application Note:
Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are

common ionization techniques for peptide analysis. A full MS scan will confirm the molecular

weight of trilysine (402.53 g/mol ). Tandem mass spectrometry (MS/MS) is then used to

fragment the parent ion and generate a series of b- and y-ions, which correspond to fragments

containing the N- and C-terminus, respectively. The mass difference between consecutive b- or

y-ions corresponds to the mass of a specific amino acid residue, allowing for sequence

verification. For trilysine, the fragmentation pattern is expected to show consecutive losses of

lysine residues.

Quantitative Data Summary: Expected Mass Spectrometry Data
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Parameter Expected Value

Molecular Formula C₁₈H₃₈N₆O₄[4]

Molecular Weight 402.53 g/mol [4]

Monoisotopic Mass 402.2958 Da

[M+H]⁺ 403.3031 m/z

[M+2H]²⁺ 202.1552 m/z

Key MS/MS Fragments (y-ions) y₁ = 147.1128 (Lys)

y₂ = 275.2077 (Lys-Lys)

Key MS/MS Fragments (b-ions) b₁ = 129.1023 (Lys)

b₂ = 257.1972 (Lys-Lys)

Experimental Protocol:
1. Sample Preparation:

Prepare a stock solution of trilysine (e.g., 1 mg/mL) in a suitable solvent such as 50%

acetonitrile/water with 0.1% formic acid.[5]

For MALDI-TOF MS, mix the peptide solution with a matrix solution (e.g., α-cyano-4-

hydroxycinnamic acid).[5]

2. Mass Spectrometry Analysis:

Full MS Scan: Acquire a full MS spectrum to determine the molecular weight of the intact

trilysine.

Tandem MS (MS/MS): Select the parent ion of trilysine (e.g., [M+H]⁺ or [M+2H]²⁺) for

fragmentation.

Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to

induce fragmentation.
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3. Data Analysis:

Compare the observed molecular weight with the calculated theoretical mass.

Analyze the MS/MS spectrum to identify the series of b- and y-ions.

The mass difference between adjacent peaks in a series should correspond to the residue

mass of lysine (128.09 Da).

Sample Preparation Mass Spectrometry

Data Analysis
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Mass Spectrometry Workflow for Trilysine Characterization.

Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a valuable technique for assessing the secondary structure of trilysine in

solution.

Application Note:
The CD spectrum of a peptide in the far-UV region (190-260 nm) provides information about its

secondary structure (α-helix, β-sheet, random coil).[3] For a short, flexible peptide like

trilysine, a random coil conformation is generally expected in aqueous solution. This is

typically characterized by a strong negative band around 200 nm. The conformation can be

influenced by the solvent environment; for instance, in the presence of membrane-mimicking

solvents or under specific pH conditions, some degree of ordered structure might be induced.
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Quantitative Data Summary: Expected CD Spectral Features for Trilysine

Secondary Structure
Wavelength (nm) of
Maxima/Minima

Expected Molar Ellipticity
[θ] (deg·cm²·dmol⁻¹)

Random Coil ~198 (strong negative) Highly negative

~220 (weak positive) Slightly positive

α-Helix ~192 (positive) Positive

~208 (negative) Negative

~222 (negative) Negative

β-Sheet ~195-200 (positive) Positive

~215-220 (negative) Negative

Experimental Protocol:
1. Sample Preparation:

Prepare a stock solution of trilysine in a suitable buffer (e.g., 10 mM phosphate buffer, pH

7).[3] The buffer itself should not have a significant CD signal in the far-UV region.

The final concentration of trilysine for far-UV CD should be in the range of 50-200 µM.[3]

Prepare a matched buffer blank solution.[3]

2. CD Measurement:

Use a quartz cuvette with a short path length (e.g., 1 mm).[3]

Acquire a CD spectrum of the buffer blank in the range of 190-260 nm.[3]

Rinse the cuvette thoroughly and then acquire the CD spectrum of the trilysine solution

using the same instrument settings.

Subtract the buffer spectrum from the sample spectrum.[3]
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3. Data Analysis:

Convert the raw CD data (in millidegrees) to mean residue molar ellipticity using the

following formula: [θ] = (mdeg × MRW) / (10 × l × c) where:

[θ] is the mean residue molar ellipticity

mdeg is the observed ellipticity in millidegrees

MRW is the mean residue weight (Molecular Weight / number of residues)

l is the path length in cm

c is the concentration in g/mL

Analyze the shape and magnitude of the resulting spectrum to determine the predominant

secondary structure.
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Circular Dichroism Spectroscopy Workflow for Trilysine.

Fluorescence Spectroscopy
Fluorescence spectroscopy can provide insights into the local environment of fluorophores.

Trilysine itself does not contain any intrinsic fluorophores like tryptophan or tyrosine, and

therefore, is not expected to exhibit significant fluorescence.
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Application Note:
The intrinsic fluorescence of trilysine is expected to be very weak. However, fluorescence

spectroscopy can be a powerful tool for studying the interactions of trilysine with other

molecules. For instance, trilysine can be chemically labeled with a fluorescent dye to study its

binding to a target molecule. Changes in the fluorescence intensity, emission maximum, and

anisotropy of the attached dye can provide information about the binding event and the local

environment of the trilysine. Additionally, the intrinsic fluorescence of a binding partner (e.g., a

protein containing tryptophan) may be quenched or enhanced upon interaction with trilysine,

providing an indirect method to study the binding.

Quantitative Data Summary: Expected Fluorescence Properties

Property
Expected for Unlabeled
Trilysine

Notes

Excitation Maximum Not significant Lacks a fluorophore

Emission Maximum Not significant Lacks a fluorophore

Quantum Yield Near zero Lacks a fluorophore

Experimental Protocol (for studying interactions with a
fluorescent partner):
1. Sample Preparation:

Prepare solutions of trilysine and the fluorescent binding partner in a suitable buffer.

The concentrations will depend on the binding affinity and the quantum yield of the

fluorophore.

2. Fluorescence Titration:

Acquire the fluorescence emission spectrum of the fluorescent partner alone.

Titrate the solution with increasing concentrations of trilysine.
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Acquire a fluorescence emission spectrum after each addition of trilysine.

3. Data Analysis:

Plot the change in fluorescence intensity or emission wavelength as a function of the

trilysine concentration.

The data can be fitted to a suitable binding model to determine the binding affinity (K_d).
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Fluorescence Spectroscopy Workflow for Trilysine Interaction Studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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